

Isocolumbin: A Furanoditerpenoid with Therapeutic Potential

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Isocolumbin is a naturally occurring furanoditerpenoid compound that has garnered scientific interest for its potential pharmacological activities. As a member of the clerodane diterpene class, it is characterized by a complex molecular architecture. This technical guide provides a comprehensive overview of the pharmacological profile and bioactivity of **Isocolumbin**, summarizing the available quantitative data, outlining experimental protocols, and visualizing key processes. **Isocolumbin** is found in several medicinal plants, most notably from the Menispermaceae family, including Tinospora cordifolia and Sphenocentrum jollyanum[1][2]. While research into its specific mechanisms of action is ongoing, preliminary studies suggest a range of biological effects, including anti-inflammatory, antimicrobial, and antiviral properties. This document aims to serve as a foundational resource for scientists and professionals engaged in natural product research and drug development.

Chemical and Physical Properties

Isocolumbin possesses the chemical formula $C_{20}H_{22}O_6$ and a molecular weight of 358.38 g/mol [3]. Its structure features a furan ring fused to a diterpenoid backbone, a common characteristic of many bioactive natural products. A summary of its key chemical identifiers and properties is provided in Table 1.

Table 1: Chemical and Physical Properties of Isocolumbin



Property	Value	Source	
IUPAC Name	(1R,2S,3S,5S,8S,11R,12R)-5- (furan-3-yl)-12-hydroxy-3,11- dimethyl-6,14- dioxatetracyclo[10.2.2.0 ² ,1 ¹ .0 ³ ,8]hexadec-15-ene-7,13-dione	PubChem	
Molecular Formula	C20H22O6	PubChem[3]	
Molecular Weight	358.38 g/mol	PubChem[3]	
Canonical SMILES	C[C@@]12CC[C@@H]3C(=O)OINVALID-LINK C5=COC=C5	PubChem[3]	
InChI Key	AALLCALQGXXWNA- FDBLAFQCSA-N	PubChem[3]	
CAS Number	471-54-5	ChemFaces	

Pharmacological Profile and Bioactivity

Isocolumbin has been reported to exhibit a variety of biological activities, although quantitative data for the pure compound remains limited in the scientific literature. The primary reported activities are anti-inflammatory, antimicrobial, and antiviral.

Anti-inflammatory Activity

While specific quantitative data for **Isocolumbin** is not readily available, crude extracts containing this compound have demonstrated anti-inflammatory effects. For instance, a methanol extract of Sphenocentrum jollyanum fruit, which contains **Isocolumbin**, showed a 79.58% inhibition of carrageenan-induced hind paw edema in rats at a dose of 200 mg/kg[4]. The related furanoditerpene, columbin, exhibited 67.08% inhibition at a much lower dose of 20 mg/kg in the same study, suggesting that furanoditerpenes are significant contributors to the plant's anti-inflammatory properties[4]. Further research is required to determine the specific IC₅₀ value of **Isocolumbin** in relevant in vitro anti-inflammatory assays.

Antimicrobial Activity



Isocolumbin has been cited as having antimicrobial properties, but specific minimum inhibitory concentration (MIC) or IC₅₀ values against various bacterial and fungal strains are not yet well-documented in the literature[4]. The general antimicrobial potential of furanoditerpenes suggests that **Isocolumbin** is a promising candidate for further investigation in this area.

Antiviral Activity

A notable study conducted in silico has highlighted the potential of **Isocolumbin** as a viral inhibitor. The study, which focused on key protein targets of SARS-CoV-2, reported that **Isocolumbin** exhibited high binding efficacy against the main protease (6Y84) and the surface glycoprotein (6VSB)[5]. This is the most significant piece of quantitative data available for **Isocolumbin**'s bioactivity to date.

Table 2: Summary of Reported Bioactivities of Isocolumbin

Bioactivity	Target/Model	Quantitative Data	Source
Antiviral	SARS-CoV-2 Main Protease (6Y84) and Surface Glycoprotein (6VSB)	IC50 < 1 μM (in silico)	BEMS Reports[5]
Anti-inflammatory	Carrageenan-induced rat paw edema (as part of a plant extract)	79.58% inhibition at 200 mg/kg (extract)	J Ethnopharmacol[4]
Antimicrobial	General	Not yet determined	-

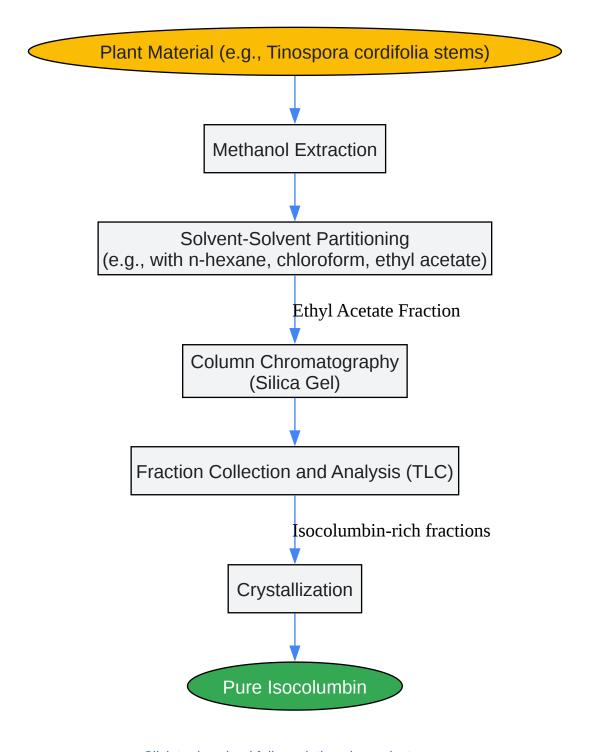
Experimental Protocols

Detailed experimental protocols for the isolation and specific bioactivity testing of **Isocolumbin** are not extensively published. However, based on methodologies used for similar compounds, such as its isomer columbin, a general workflow can be outlined.

Isolation and Purification of Isocolumbin

The following is a plausible protocol for the isolation of **Isocolumbin** from a plant source like Tinospora cordifolia, adapted from a method used for columbin[1].





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Caption: Workflow for the isolation and purification of **Isocolumbin**.

• Extraction: Dried and powdered plant material is subjected to extraction with methanol at room temperature.

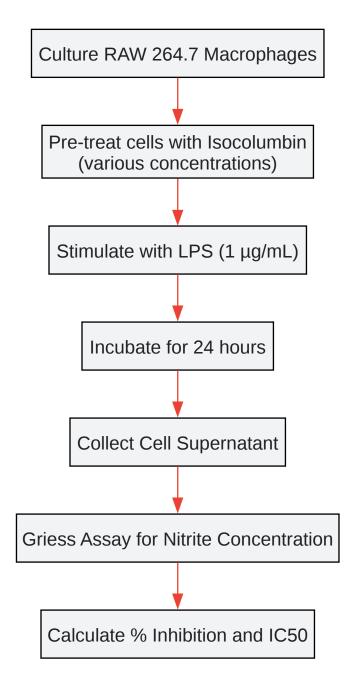


- Partitioning: The resulting crude extract is concentrated and then partitioned successively
 with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to
 separate compounds based on their polarity.
- Column Chromatography: The ethyl acetate fraction, which is likely to contain Isocolumbin, is subjected to column chromatography on silica gel.
- Elution: The column is eluted with a gradient of solvents, for example, a mixture of chloroform and methanol, with increasing polarity.
- Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing Isocolumbin.
- Crystallization: The fractions rich in **Isocolumbin** are combined, concentrated, and the
 compound is purified by recrystallization from a suitable solvent system to yield pure
 crystals.

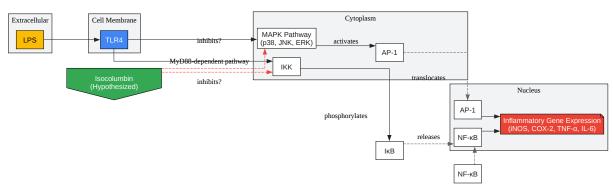
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages

This protocol describes a common method to assess the anti-inflammatory activity of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.









Hypothesized Anti-inflammatory Mechanism of Isocolumbin

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